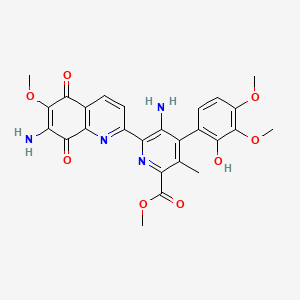

Methyl streptonigrin

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHTIOXLTVSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955558 | |

| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-48-9 | |

| Record name | Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl streptonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STREPTONIGRIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00548KV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Nature's Blueprint to Laboratory Synthesis: A Technical Guide to Methyl Streptonigrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl streptonigrin (B15502), a semi-synthetic derivative of the potent antitumor antibiotic, streptonigrin. While streptonigrin is a natural product isolated from the bacterium Streptomyces flocculus, Methyl streptonigrin is primarily known through its chemical synthesis. This document details the biosynthetic pathway of its natural precursor, outlines the chemical synthesis of this compound, and presents its key physicochemical and spectroscopic properties.

Biosynthesis of the Streptonigrin Core

The journey to this compound begins with the intricate biosynthetic pathway of its parent compound, streptonigrin, within Streptomyces flocculus. This pathway involves a complex series of enzymatic reactions that assemble the characteristic aminoquinone core. The key steps include the formation of the aminobenzoquinone moiety and the substituted pyridine (B92270) ring system, which are then coupled and further modified.

The biosynthesis of streptonigrin is understood to proceed through the formation of key intermediates. While the complete enzymatic cascade is a subject of ongoing research, a proposed pathway highlights the convergence of several biosynthetic routes to construct the complex tetracyclic structure.

An In-depth Technical Guide to Methyl Streptonigrin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of methyl streptonigrin (B15502). It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Methyl streptonigrin, a derivative of the potent antitumor antibiotic streptonigrin, possesses a complex heterocyclic structure. Its systematic IUPAC name is methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate[]. The addition of a methyl group to the carboxylic acid moiety of streptonigrin results in altered physicochemical properties that may influence its biological activity and pharmacokinetic profile.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate[] |

| CAS Number | 3398-48-9[2] |

| Molecular Formula | C₂₆H₂₄N₄O₈[] |

| Molecular Weight | 520.49 g/mol [3][4] |

| SMILES | CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O[5] |

| InChI Key | FKSAYABUWQWEPO-RVDMUPIBSA-N[] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 760.9°C at 760 mmHg | [] |

| Density | 1.47 g/cm³ | [] |

| Solubility | Soluble in DMF and DMSO; moderately soluble in methanol (B129727) and ethanol; poor water solubility. | [6] |

| pKa (Streptonigrin) | 6.2 - 6.4 (in dioxane:water) | [7] |

| UV max (Streptonigrin in Methanol) | 248 nm (ε 38,400), 375-380 nm (ε 17,400) | [7] |

| Melting Point (Streptonigrin) | 275°C | [7] |

Biological Activity and Mechanism of Action

While research on this compound is less extensive than on its parent compound, studies suggest that its in vivo antitumor activity is likely attributable to its hydrolysis to streptonigrin[7]. The primary mechanisms of action of streptonigrin, and by extension this compound, are centered on DNA damage induction and inhibition of key cellular enzymes.

Induction of DNA Damage via Reactive Oxygen Species (ROS)

Streptonigrin's potent cytotoxic effects are primarily mediated through the generation of reactive oxygen species (ROS) in a metal-dependent manner. The proposed mechanism involves the following steps:

-

Chelation of Metal Ions: Streptonigrin chelates intracellular transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).

-

Redox Cycling: The metal-streptonigrin complex undergoes redox cycling, transferring electrons to molecular oxygen.

-

ROS Generation: This process generates superoxide (B77818) radicals (O₂⁻) and subsequently highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction.

-

DNA Damage: The generated ROS cause significant damage to DNA, including single- and double-strand breaks, ultimately leading to apoptosis.

References

- 2. This compound | TargetMol [targetmol.com]

- 3. Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | C26H24N4O8 | CID 18834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - this compound (C26H24N4O8) [pubchemlite.lcsb.uni.lu]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Streptonigrin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin (B15502), a potent aminoquinone antibiotic with significant antitumor activity, has long been a subject of intensive research. Produced by the bacterium Streptomyces flocculus, its complex structure and potent bioactivity have driven efforts to understand its biosynthesis, paving the way for the generation of novel derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of the streptonigrin biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the genetic machinery involved. It further outlines established experimental protocols for the investigation of this pathway and the generation of streptonigrin analogs, serving as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The Streptonigrin Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of streptonigrin is a complex process orchestrated by a dedicated gene cluster in Streptomyces flocculus. The pathway commences with precursors from primary metabolism and proceeds through a series of enzymatic modifications to assemble the characteristic four-ring aminoquinone scaffold.

Formation of the Key Intermediate: (2S,3S)-β-Methyltryptophan

The initial steps of the pathway focus on the synthesis of the non-proteinogenic amino acid (2S,3S)-β-methyltryptophan, which serves as a crucial building block. This process is catalyzed by a trio of enzymes encoded by the stnQ1, stnK3, and stnR genes.[1]

-

C-methylation: The S-adenosylmethionine (SAM)-dependent C-methyltransferase, StnQ1, catalyzes the methylation of indolepyruvate at the β-position to generate (R)-β-methyl indolepyruvate.[1]

-

Epimerization: The cupin superfamily protein, StnK3, then acts as an epimerase, converting (R)-β-methyl indolepyruvate to its (S)-epimer.[1]

-

Transamination: Finally, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, StnR, catalyzes the transamination of (S)-β-methyl indolepyruvate, using L-tryptophan as the amino donor, to yield the key intermediate, (2S,3S)-β-methyltryptophan.[1] Feeding experiments with a ΔstnQ1 knockout mutant have confirmed that (2S,3S)-β-methyltryptophan, and not its (2S,3R) diastereomer, is the true biosynthetic intermediate.

Caption: Formation of (2S,3S)-β-Methyltryptophan.

Assembly of the Quinoline Core and Formation of Lavendamycin (B1674582)

Following the synthesis of (2S,3S)-β-methyltryptophan, the pathway converges towards the formation of the tricyclic intermediate, lavendamycin. While the precise enzymatic steps are still under investigation, it is understood that this involves the condensation of β-methyltryptophan with a second, yet to be fully characterized, precursor derived from the shikimate pathway. The inactivation of the stnB1 gene, encoding a dioxygenase, leads to the accumulation of lavendamycin, confirming its role as a pivotal intermediate in the biosynthesis of streptonigrin.[2]

Tailoring Steps: From Lavendamycin to Streptonigrin

A series of tailoring enzymes then modify the lavendamycin core to produce the final streptonigrin molecule. These modifications include methylation, oxidation, and amination reactions.

-

Carboxyl Methylation: The leucine (B10760876) carboxyl methyltransferase, StnF2, catalyzes a cryptic methylation of a carboxyl group on a lavendamycin-related intermediate.[2]

-

Oxidative Cleavage: The [2Fe-2S] cluster-containing aromatic ring dioxygenase system, StnB1/B2, performs an unusual regiospecific cleavage of the N-C8' bond of the indole (B1671886) ring of the methyl ester of lavendamycin.[2]

-

Bifunctional Methylation: The O-methyltransferase StnQ2 exhibits bifunctionality, catalyzing both the methylation of a hydroxyl group and a carboxyl group on the evolving scaffold.[3]

-

Further Tailoring: Additional enzymes, including other methyltransferases (StnQ3, StnQ4), an α/β-hydrolase (StnA), and other tailoring enzymes (StnT4), are involved in the final steps of streptonigrin biosynthesis. Inactivation of the genes encoding these enzymes has led to the isolation of various intermediates and shunt products, providing insights into the latter stages of the pathway.[2]

Caption: Assembly and Tailoring of the Streptonigrin Scaffold.

Quantitative Data on Streptonigrin Biosynthesis

While the key enzymes and intermediates in the streptonigrin biosynthetic pathway have been identified, detailed quantitative data, such as enzyme kinetic parameters and product yields from mutant strains, are not extensively available in the public domain. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and metabolic engineering of this pathway.

| Parameter | Enzyme | Substrate(s) | Value | Reference |

| Km | StnQ1 | Indolepyruvate | Data not available | |

| kcat | StnQ1 | Indolepyruvate | Data not available | |

| Km | StnK3 | (R)-β-Methyl Indolepyruvate | Data not available | |

| kcat | StnK3 | (R)-β-Methyl Indolepyruvate | Data not available | |

| Km | StnR | (S)-β-Methyl Indolepyruvate, L-Tryptophan | Data not available | |

| kcat | StnR | (S)-β-Methyl Indolepyruvate, L-Tryptophan | Data not available | |

| Km | StnF2 | Lavendamycin derivative | Data not available | |

| kcat | StnF2 | Lavendamycin derivative | Data not available | |

| Km | StnB1/B2 | Methyl ester of lavendamycin | Data not available | |

| kcat | StnB1/B2 | Methyl ester of lavendamycin | Data not available | |

| Km | StnQ2 | Hydroxylated/carboxylated intermediates | Data not available | |

| kcat | StnQ2 | Hydroxylated/carboxylated intermediates | Data not available | |

| Product Yield | Strain | Product | Titer (mg/L) | Reference |

| Wild-type S. flocculus | Streptonigrin | Data not available | ||

| ΔstnB1 | Lavendamycin | Data not available | [2] | |

| ΔstnA/ΔstnQ2 | Streptonigramide | Data not available |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the study of streptonigrin biosynthesis. These protocols are based on established techniques for Streptomyces and can be adapted for specific experimental needs.

Gene Inactivation in Streptomyces flocculus

Gene inactivation is a fundamental technique for elucidating gene function. The following protocol outlines a general workflow for creating knockout mutants in Streptomyces flocculus via homologous recombination.

References

Mechanism of action of Methyl streptonigrin

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Streptonigrin (B15502)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Methyl streptonigrin is the methyl ester derivative of streptonigrin, an aminoquinone-containing antibiotic and antitumor agent originally isolated from Streptomyces flocculus.[1][2] While streptonigrin itself demonstrated potent anticancer activity, its clinical application was hampered by significant toxicity.[3][4] this compound is generally considered to be a prodrug, exhibiting weak intrinsic activity. Its biological effects are primarily attributed to its in vivo hydrolysis to the parent compound, streptonigrin, which is the active cytotoxic agent.[3]

The core mechanism of action for the active form, streptonigrin, is multifactorial but is fundamentally driven by its ability to induce DNA damage through a unique, metal-dependent, site-specific oxidative process. This is complemented by the targeted inhibition of key cellular enzymes involved in DNA topology, protein modification, and developmental signaling pathways. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: DNA Damage

The primary cytotoxic effect of streptonigrin is the induction of DNA strand breaks.[5] This process is not direct but involves a sophisticated multi-step activation cascade within the cell.

Key Steps:

-

Cellular Uptake and Hydrolysis: While the precise mechanism of cellular uptake for streptonigrin and its derivatives in mammalian cells is not fully elucidated, its activity is dependent on intracellular components like metabolic reductases and iron, confirming it must cross the cell membrane to exert its effect.[6][7] Once inside the cell, this compound is presumed to be hydrolyzed by cellular esterases to its active carboxylic acid form, streptonigrin.

-

Bioreductive Activation: The quinone moiety of streptonigrin is a critical structural feature.[3] It undergoes intracellular, NADH-dependent reduction to a semiquinone radical intermediate.[2] This bioreductive activation is a necessary step for its cytotoxic activity.

-

Metal Ion Chelation: The activated semiquinone radical chelates intracellular transition metal ions, with a pronounced requirement for iron (Fe²⁺) or copper (Cu²⁺).[5][6] This formation of a streptonigrin-metal complex is essential for subsequent DNA interaction and damage.

-

Reactive Oxygen Species (ROS) Generation - A "Stealth" Mechanism: The reduced streptonigrin-iron complex reacts with molecular oxygen. However, instead of releasing diffusible reactive oxygen species like superoxide (B77818) or hydrogen peroxide, it generates a highly reactive, DNA-damaging ferryl species that remains bound to the complex.[8][9] This allows the molecule to inflict oxidative damage directly upon DNA without triggering the cell's broader antioxidant stress responses (e.g., OxyR or SoxRS systems), a process described as a "stealth" mechanism.[8][9]

-

DNA Strand Scission: The localized ferryl radical directly oxidizes the DNA backbone, leading to single- and double-strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[4]

Inhibition of Key Cellular Enzymes

Beyond direct DNA damage, streptonigrin targets several critical enzymes, contributing to its overall cytotoxicity.

Topoisomerase II Inhibition

Streptonigrin is a potent inhibitor of human topoisomerase II.[2][5] Unlike intercalating agents, it functions by stabilizing the "cleavable complex," an intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to cleaved DNA. By preventing the re-ligation of the DNA strands, streptonigrin effectively converts the essential enzyme into a DNA-damaging agent, leading to persistent double-strand breaks.[2]

SENP1 Inhibition and HIF-1α Destabilization

Streptonigrin binds to and inhibits SUMO-specific protease 1 (SENP1).[6][10][11] SENP1 is responsible for de-SUMOylating target proteins, a key post-translational modification. One critical target of SENP1 is the Hypoxia-Inducible Factor 1α (HIF-1α). Under normal conditions, SENP1 stabilizes HIF-1α by removing SUMO chains that would otherwise mark it for proteasomal degradation.[6] By inhibiting SENP1, streptonigrin treatment leads to an increase in global SUMOylation, including that of HIF-1α.[6][10] This enhanced SUMOylation promotes HIF-1α degradation, thereby disrupting the cellular response to hypoxia, a critical pathway for tumor survival and angiogenesis.[6][10]

Wnt/β-catenin Signaling Inhibition

Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers.[3] Its inhibitory action appears to be two-pronged:

-

Suppression of GSK-3β Phosphorylation: It affects upstream components of the pathway, leading to the suppression of Glycogen Synthase Kinase-3β (GSK-3β) phosphorylation. In the canonical pathway, Wnt signaling inhibits GSK-3β, allowing β-catenin to accumulate. Streptonigrin's interference with this process may prevent the nuclear localization of β-catenin.

-

Blocking β-catenin/Tcf Complex Formation: Streptonigrin directly interferes with the formation of the complex between β-catenin and T-cell factor/lymphoid enhancer factor (Tcf/LEF) transcription factors on DNA.[3] This action prevents the transcription of Wnt target genes crucial for proliferation and cell survival.

Quantitative Data

As this compound primarily functions as a prodrug, quantitative data on the biologically active form, streptonigrin, is most relevant for understanding its potency.

| Target/Assay | Cell Line / System | Concentration | Effect | Reference |

| β-catenin/Tcf Signaling | SW480 / HEK293 cells | 5 µM | 86% inhibition of β-catenin/Tcf-DNA complex formation | [3] |

| SENP1 Inhibition | In vitro enzymatic assay | IC₅₀ = 0.518 µM | Inhibition of SENP1 catalytic activity (SUMO1 substrate) | [6] |

| Topoisomerase II Inhibition | Calf Thymus Topo II | 500 µM | Inhibition of pBR322 DNA relaxation | [3] |

| Topoisomerase II Inhibition | Mammalian Topo II | ≤ 10 µM | DNA cleavage activity comparable to etoposide |

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of streptonigrin, based on methodologies described in the literature.

Protocol 1: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA) substrate

-

5x Topoisomerase II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA)

-

10x ATP Solution (e.g., 20 mM ATP)

-

This compound or Streptonigrin dissolved in DMSO

-

5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide

-

TAE or TBE running buffer

-

Decatenated and linearized kDNA markers

Methodology:

-

Reaction Setup: On ice, prepare a 20 µL reaction mix in a microcentrifuge tube. Add components in the following order:

-

Nuclease-free water to final volume

-

4 µL of 5x Assay Buffer

-

2 µL of 10x ATP Solution

-

1 µL of kDNA (e.g., 200 ng/µL stock)

-

1 µL of test compound at various concentrations (or DMSO for vehicle control).

-

-

Enzyme Addition: Add 1-2 units of purified Topoisomerase II enzyme to the reaction tube. Mix gently.

-

Incubation: Transfer the tubes to a 37°C water bath or heat block and incubate for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

Gel Electrophoresis: Load the entire sample into a well of the 1% agarose gel. Run appropriate markers in adjacent lanes.

-

Analysis: Run the gel at 4-5 V/cm until the dye front has migrated sufficiently (approx. 4-6 cm). Visualize the DNA bands under UV light.

-

Control (No Drug): kDNA will be resolved into decatenated, relaxed minicircles.

-

Inhibition: The kDNA network will fail to resolve and will remain in the loading well, indicating inhibition of catalytic activity.

-

Protocol 2: DNA Cleavage Assay

This assay determines if a compound induces single- or double-strand breaks in a circular plasmid DNA substrate.

Materials:

-

Supercoiled plasmid DNA (e.g., PM2 ccc-DNA or pBR322)

-

Streptonigrin dissolved in DMSO

-

Reducing agent (e.g., NADH or Dithiothreitol)

-

Metal salt solution (e.g., FeCl₂ or CuCl₂)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

1% Agarose gel with ethidium bromide

-

Loading dye and running buffer

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Reaction Buffer

-

Supercoiled plasmid DNA (e.g., 0.5 µg)

-

Metal salt solution

-

Streptonigrin at desired concentrations.

-

-

Activation: Initiate the reaction by adding the reducing agent (e.g., NADH).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination & Electrophoresis: Stop the reaction by adding loading dye. Load samples onto a 1% agarose gel.

-

Analysis: Visualize DNA bands under UV illumination. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand breaks. The appearance of linear DNA (Form III) indicates double-strand breaks.

Protocol 3: SENP1 Enzymatic Inhibition Assay

This fluorometric assay measures the inhibition of SENP1's protease activity using a synthetic substrate.

Materials:

-

Recombinant SENP1 catalytic domain

-

Fluorogenic substrate: SUMO1-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT)

-

Streptonigrin dissolved in DMSO

-

384- or 96-well black microplate

-

Fluorescence plate reader (λex = 340 nm, λem = 440 nm)

Methodology:

-

Pre-incubation: In each well of the microplate, add SENP1 enzyme (to a final concentration of ~75 pM) and varying concentrations of streptonigrin (e.g., 0-1 µM). Incubate for 10 minutes at room temperature. Include DMSO-only wells as a control.

-

Reaction Initiation: Add the SUMO1-AMC substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 15 minutes) using the plate reader. The cleavage of AMC from SUMO1 results in a fluorescent signal.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of streptonigrin. Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. Streptonigrin | C25H22N4O8 | CID 5298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of (2S,3S)-β-Methyltryptophan as the Real Biosynthetic Intermediate of Antitumor Agent Streptonigrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Iron requirement in the bactericidal mechanism of streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptonigrin kills bacteria by stealth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. Uptake of Ozenoxacin and Other Quinolones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

The Decisive Role of Iron in the Bactericidal Activity of Methyl Streptonigrin: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of iron in the mechanism of action of the potent antitumor and antibiotic agent, methyl streptonigrin (B15502) (streptonigrin). This document, intended for researchers, scientists, and drug development professionals, elucidates the intricate relationship between iron availability and the cytotoxic effects of streptonigrin, providing a foundational understanding for future research and therapeutic development.

Streptonigrin, an aminoquinone antibiotic produced by Streptomyces flocculus, has long been recognized for its potent bactericidal and antineoplastic properties. However, the precise molecular mechanisms underpinning its activity, particularly its dependence on transition metals, have been a subject of ongoing investigation. This guide synthesizes key findings, emphasizing the indispensable role of iron in mediating streptonigrin's DNA-damaging effects.

The Iron-Dependent "Stealth" Mechanism of Action

The bactericidal activity of streptonigrin is not a direct action of the molecule itself but is contingent upon the intracellular presence of iron.[1][2] Streptonigrin chelates ferrous iron (Fe²⁺), forming a potent complex that is central to its cytotoxic effects.[1] This complex participates in a unique "stealth" mechanism of DNA damage that circumvents the cell's typical oxidative stress responses.

Unlike conventional redox-cycling agents that generate and release superoxide (B77818) and hydrogen peroxide, the streptonigrin-iron complex facilitates the reduction of oxygen to a highly reactive ferryl radical that remains bound to the complex.[3] This localized radical then directly attacks the DNA backbone, causing single-strand breaks without releasing diffusible reactive oxygen species (ROS).[3][4] This "stealth" approach prevents the activation of cellular defense mechanisms like the OxyR and SoxR regulons, which are typically triggered by free ROS, thus enhancing the antibiotic's efficacy.[3]

The critical nature of iron is underscored by studies on bacterial mutants. Strains of Escherichia coli with deficient iron transport systems exhibit significantly increased resistance to streptonigrin.[1][2] Conversely, conditions that increase intracellular iron availability potentiate the bactericidal action of the antibiotic.[1][2]

Quantitative Data on Iron-Dependent Streptonigrin Activity

The following tables summarize the quantitative relationship between iron availability and the biological activity of streptonigrin, based on data from various studies.

Table 1: Effect of Iron Modulators on Streptonigrin Activity in E. coli

| Condition | Agent | Concentration | Effect on Streptonigrin Activity | Reference |

| Iron Chelation | Desferrioxamine | 2 x 10⁻⁴ M | Protection from killing | [1] |

| Iron Chelation | Orthophenanthroline | 10⁻⁴ M | Protection from killing | [1] |

| Iron Uptake Promotion | 2,3-dihydroxybenzoic acid | 2 x 10⁻⁵ M | Increased killing | [1] |

| Iron Uptake Promotion | Shikimic acid | 2 x 10⁻⁴ M | Increased killing | [1] |

| Iron Uptake Promotion | Citrate | 10⁻² M | Increased killing | [1] |

| Iron Uptake Promotion | Enterochelin | 10⁻⁶ M | Pronounced increase in killing | [1] |

Table 2: Streptonigrin Concentration and Iron-Related Genetic Background

| E. coli Strain | Relevant Genotype | Streptonigrin Concentration | Observation | Reference |

| AN102 | fep (defective in ferric enterobactin (B1671361) transport) | 4 x 10⁻⁵ M | Not killed, even with citrate | [1] |

| AN102 (pre-grown in citrate) | fep | 4 x 10⁻⁵ M | Killed by streptonigrin | [1] |

| AB2847 | aroB (enterochelin biosynthesis deficient) | Not specified | Increased killing with shikimate and dihydroxybenzoate | [2] |

| AN193 | entA (enterochelin biosynthesis deficient) | Not specified | Increased killing with dihydroxybenzoate | [2] |

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the complex interplay between streptonigrin, iron, and DNA, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying this phenomenon.

Caption: Proposed mechanism of iron-dependent DNA damage by streptonigrin.

References

- 1. Iron requirement in the bactericidal mechanism of streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron requirement in the bactericidal mechanism of streptonigrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies related to antitumor antibiotics. Part VIII. Cleavage of DNA by streptonigrin analogues and the relationship to antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl Streptonigrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin. Due to the limited availability of specific experimental data for Methyl streptonigrin in the reviewed literature, this document primarily presents the comprehensive spectroscopic data for the parent compound, streptonigrin. This information serves as a crucial reference point, with predictions for the expected spectroscopic characteristics of this compound based on its chemical structure.

Overview of Spectroscopic Data

While the synthesis of this compound has been reported, detailed public-domain spectroscopic data remains scarce.[1][2][3] This guide compiles the known data for streptonigrin to provide a foundational understanding for researchers. The key difference between streptonigrin and this compound is the esterification of the carboxylic acid group at the C-2 position of the pyridine (B92270) ring with a methyl group. This modification is expected to induce predictable shifts in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

The molecular formula of this compound is C₂₆H₂₄N₄O₈, and it has a molecular weight of 520.49 g/mol .[4][][6]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for Streptonigrin [1]

| Ionization Mode | Observed m/z | Ion Type | Molecular Formula |

| ESI-MS (Positive) | 529.135 | [M+Na]⁺ | C₂₅H₂₂N₄O₈ |

| MS (Negative, NH₃ CI) | 506.1443 | [M-H]⁻ | C₂₅H₂₂N₄O₈ |

Predicted Mass Spectrometry Data for this compound:

For this compound (C₂₆H₂₄N₄O₈, MW: 520.49), the expected high-resolution mass spectrometry data would show a molecular ion peak at approximately m/z 521.1643 for [M+H]⁺ and 543.1462 for [M+Na]⁺ in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for Streptonigrin [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.38 | s | 3H | H-8' (Methyl on Ring C) |

| 3.84 | s | 3H | Methoxy on Ring D |

| 3.88 | s | 3H | Methoxy on Ring D |

| 3.97 | s | 3H | Methoxy on Ring A |

| 6.27 | br s | 2H | NH₂ on Ring A |

| 6.68 | d, J=7.5 Hz | 1H | Aromatic H on Ring D |

| 6.72 | d, J=7.4 Hz | 1H | Aromatic H on Ring D |

| 8.18 | br s | 1H | Phenolic OH on Ring D |

| 8.37 | d, J=8.4 Hz | 1H | H-4 (Ring B) |

| 9.01 | d, J=8.38 Hz | 1H | H-3 (Ring B) |

Predicted ¹H NMR Data for this compound:

The ¹H NMR spectrum of this compound is expected to be very similar to that of streptonigrin, with the notable exception of the disappearance of the broad singlet corresponding to the carboxylic acid proton. A new singlet, integrating to 3H, is anticipated in the range of 3.7-4.0 ppm, corresponding to the methyl ester protons.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for Streptonigrin [1]

| Chemical Shift (δ) ppm | Assignment |

| 17.5 | C-8' (Methyl Carbon) |

| 56.1 | Methoxy Carbon |

| 60.3 | Methoxy Carbon |

| 60.7 | Methoxy Carbon |

| 105.2 | Aromatic Carbon |

| 125.4 | Aromatic Carbon |

| 126.3 | C-3 |

| 134.1 | C-4 |

| 137.5 | Aromatic Carbon |

| 141.6 | Aromatic Carbon |

| 165.8 | C-9' (Carbonyl Carbon) |

| 177.0 | C-5 (Carbonyl Carbon) |

| 181.0 | C-8 (Carbonyl Carbon) |

Predicted ¹³C NMR Data for this compound:

The ¹³C NMR spectrum of this compound will largely mirror that of streptonigrin. The key predicted changes include the appearance of a new signal around 52-53 ppm for the methyl ester carbon. The chemical shift of the carbonyl carbon of the ester (formerly the carboxylic acid) is expected to be in the range of 165-175 ppm.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, based on standard practices for the analysis of natural products and their derivatives, the following general procedures can be outlined.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional ¹H and ¹³C experiments would be performed, along with two-dimensional experiments such as COSY, HSQC, and HMBC to confirm assignments and elucidate the full structure.

Mass Spectrometry

High-resolution mass spectra would be obtained using an ESI or MALDI ionization source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 6. STREPTONIGRIN METHYL ESTER | CAS#:3398-48-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl Streptonigrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Core Molecular Data

Methyl streptonigrin is an organic molecular entity with significant interest in the field of medicinal chemistry due to its biological activity.[1] The fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C26H24N4O8 | [1][][3][4][5][6] |

| Molecular Weight | 520.49 g/mol | [3][6] |

| Alternate Molecular Weight | 520.498 | [] |

| Alternate Molecular Weight | 520.49100 | [4] |

| CAS Number | 3398-48-9 | [] |

| Density | 1.47 g/cm³ | [][4] |

| Boiling Point | 760.9°C at 760 mmHg | [][4] |

| Flash Point | 413.9°C | [4] |

| IUPAC Name | methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | [] |

| Synonyms | NSC-45384, Methyl ester streptonigrin, MES (VAN) | [] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. While specific, step-by-step laboratory protocols for the synthesis or application of this compound are not detailed in the provided search results, the parent compound, streptonigrin, has been extensively studied. Researchers working with this compound would likely adapt established protocols for streptonigrin. These generally involve:

-

Synthesis and Purification: The synthesis of streptonigrin and its analogs is a complex, multi-step process. Researchers interested in the synthesis of this compound would likely consult literature on the total synthesis of streptonigrin and modify the final esterification step to introduce the methyl group. Purification would typically be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

In Vitro Cytotoxicity Assays: To evaluate the antitumor activity of this compound, researchers would typically employ in vitro cytotoxicity assays using various cancer cell lines. A common protocol involves:

-

Seeding cancer cells in 96-well plates.

-

Treating the cells with a range of concentrations of this compound.

-

Incubating for a specified period (e.g., 48-72 hours).

-

Assessing cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

-

Mechanism of Action Studies: Investigating the mechanism of action of this compound would involve a variety of molecular biology techniques. Based on the known activity of streptonigrin, these could include:

-

DNA Damage Assays: Comet assays or assays for γ-H2AX foci formation to assess DNA strand breaks.

-

Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels, as streptonigrin is known to induce oxidative stress.

-

Cell Cycle Analysis: Flow cytometry to determine the effect of the compound on cell cycle progression.

-

Western Blotting: To analyze the expression levels of proteins involved in DNA damage response, apoptosis, and other relevant signaling pathways.

-

Signaling Pathways and Logical Relationships

The parent compound, streptonigrin, is known to exert its cytotoxic effects through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and subsequent DNA damage. The proposed mechanism suggests that streptonigrin undergoes bioreduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. This cascade of oxidative stress leads to DNA strand breaks and ultimately, apoptosis. It is hypothesized that this compound acts through a similar pathway.

Below is a diagram illustrating the proposed mechanism of action for streptonigrin, which is expected to be highly relevant for this compound.

Caption: Proposed mechanism of action for streptonigrin and its derivatives.

The following diagram illustrates a general workflow for evaluating the cytotoxic and mechanistic properties of a compound like this compound.

Caption: A general experimental workflow for evaluating novel anticancer compounds.

References

- 1. Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | C26H24N4O8 | CID 18834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. STREPTONIGRIN METHYL ESTER | CAS#:3398-48-9 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C26H24N4O8) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs.ncats.nih.gov]

Preliminary In Vitro Studies of Methyl Streptonigrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502), the methyl ester of the potent antitumor antibiotic streptonigrin, has been a subject of scientific inquiry, primarily in the context of structure-activity relationship studies of streptonigrin analogs.[1] Streptonigrin itself is a microbial metabolite isolated from Streptomyces flocculus and is known for its broad-spectrum anticancer and antibiotic properties.[1] However, its clinical application has been hampered by significant toxicity.[1] This has led to the synthesis and evaluation of various derivatives, including Methyl streptonigrin, in an effort to modulate its biological activity and toxicity profile. This document provides a comprehensive overview of the available preliminary in vitro data for this compound, alongside the well-characterized mechanisms of its parent compound, streptonigrin, which are presumed to underlie its biological effects. Detailed experimental protocols for relevant in vitro assays are also presented.

In Vitro Biological Activity of this compound

Direct in vitro studies on this compound are limited. The available information suggests that it possesses weak biological activity. This reduced potency is thought to be due to the esterification of the carboxylic acid group, which is believed to be important for the compound's interaction with its biological targets.[1] It is hypothesized that any observed activity of this compound may be a result of partial in vivo or in vitro hydrolysis back to the parent compound, streptonigrin.[1]

Cytotoxicity

Table 1: Cytotoxicity of Streptonigrin Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| SW480 | Colon Cancer | Data not explicitly quantified, but inhibition of proliferation was observed at concentrations of 0-5 µM. | [1] |

| HEK293 | Human Embryonic Kidney | Data not explicitly quantified, but inhibition of proliferation was observed at concentrations of 0-5 µM. |[1] |

Note: This table summarizes data for the parent compound, streptonigrin, to provide context for the expected, albeit weaker, activity of this compound.

Mechanism of Action (Inferred from Streptonigrin)

The mechanism of action of this compound is presumed to be similar to that of streptonigrin, which is multifaceted and involves the induction of DNA damage and interference with key cellular signaling pathways.

Inhibition of Topoisomerase II

Streptonigrin is a known inhibitor of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation.[2] It stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately, cell death.[2] This action is a hallmark of many effective anticancer agents.

Interference with β-Catenin/Tcf Signaling Pathway

Recent studies have shown that streptonigrin can inhibit the β-catenin/Tcf signaling pathway, which is often dysregulated in various cancers.[1] Streptonigrin has been observed to inhibit the formation of the β-catenin/Tcf-DNA complex, a critical step in the activation of downstream target genes involved in cell proliferation and survival.[1] At a concentration of 5 µM, streptonigrin showed an 86% inhibition of this complex formation.[1]

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments that would be utilized to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., SW480, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to induce DNA cleavage by stabilizing the topoisomerase II-DNA complex.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL BSA)

-

This compound

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Proteinase K

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing assay buffer, supercoiled DNA, and the desired concentration of this compound.

-

Enzyme Addition: Add purified topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution followed by proteinase K. Incubate at 50°C for 30 minutes to digest the protein.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Visualize the DNA bands under UV light. The appearance of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.

Visualizations

Signaling Pathway Diagram

Caption: Inferred inhibitory effect of Streptonigrin on the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagrams

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for the in vitro Topoisomerase II DNA cleavage assay.

References

- 1. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antitumor Properties of Streptonigrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin (B15502), a potent antitumor antibiotic produced by Streptomyces flocculus, has long been a subject of intense scientific scrutiny. Its broad-spectrum anticancer activity, however, is offset by significant toxicity, a characteristic that has curtailed its clinical application. This has spurred extensive research into the synthesis and evaluation of streptonigrin derivatives with the goal of developing analogs that retain or exceed the parent compound's therapeutic efficacy while exhibiting a more favorable safety profile. This technical guide provides a comprehensive overview of the antitumor properties of streptonigrin derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Mechanism of Antitumor Action

The antitumor effects of streptonigrin and its derivatives are multifaceted, primarily revolving around their ability to induce DNA damage and interfere with critical cellular signaling pathways.

1.1. DNA Damage and Reactive Oxygen Species (ROS) Production:

Streptonigrin's core quinone structure is central to its cytotoxic activity. In the presence of reducing agents and transition metal ions like copper and iron, it undergoes redox cycling to produce a semiquinone radical.[1] This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, which are highly reactive and can cause significant cellular damage.[1] The primary target of this oxidative stress is DNA, where it induces single- and double-strand breaks, ultimately leading to the inhibition of DNA replication and RNA synthesis.[1][2]

1.2. Enzyme Inhibition:

Beyond its direct effects on DNA, streptonigrin and its analogs have been shown to inhibit the activity of several key enzymes involved in cancer progression:

-

Topoisomerase II: Streptonigrin can form a complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This complex stabilizes the cleavage intermediate of the enzyme's catalytic cycle, leading to permanent DNA strand breaks.

-

Sentrin/SUMO-specific Protease 1 (SENP1): Streptonigrin has been identified as an inhibitor of SENP1, a protease that plays a role in the deSUMOylation of various proteins, including those involved in cancer development.[3] Inhibition of SENP1 can disrupt cellular processes and contribute to the antitumor effect.[3]

1.3. Modulation of Signaling Pathways:

Streptonigrin and its derivatives exert their antitumor effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis.

-

p53 Signaling Pathway: The extensive DNA damage caused by streptonigrin activates the p53 tumor suppressor pathway.[4] Activated p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[4]

-

β-catenin Signaling Pathway: Streptonigrin has been shown to inhibit the β-catenin/Tcf signaling pathway.[3][5] Evidence suggests that this inhibition may occur through the suppression of Glycogen Synthase Kinase-3β (GSK-3β) phosphorylation, leading to a decrease in the nuclear localization of β-catenin and a reduction in the transcription of its target genes, which are often involved in cell proliferation.[3][5]

Quantitative Data on Antitumor Activity

The antitumor potency of streptonigrin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro studies and by measures of tumor growth inhibition in in-vivo models.

2.1. In Vitro Cytotoxicity:

The following table summarizes the IC50 values of streptonigrin and a selection of its derivatives against various cancer cell lines. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

| Compound | Cell Line | IC50 (µM) | Reference |

| Streptonigrin | Human Platelet Guanylyl Cyclase | 4.16 | [6] |

| Streptonigrin | SENP1 Inhibition | 5.205 | [2] |

| Benzo[a]phenazine derivative 7 | HeLa, A549, MCF-7, HL-60 | >10 | [7] |

| Benzo[a]phenazine derivative (with amination) | HeLa, A549, MCF-7, HL-60 | 1-10 | [7] |

| Alkylamine derivative 47-48 | Promyelocytic leukemia (HL60) | Data not specified | [8] |

| Alkylamine derivative 49-50 | T-cells | Data not specified | [8] |

2.2. In Vivo Antitumor Efficacy:

Data from in-vivo studies provides crucial information on the therapeutic potential of these compounds in a whole-organism context. The table below presents available data on the in-vivo antitumor activity of streptonigrin derivatives.

| Compound | Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Au(III)-streptonigrin complex | Mice | P-388 leukemia | Not specified | Comparable to free drug | [9] |

| Streptonigrin | Not specified | Anti-leukemia | Not specified | Terminated due to toxicity | [8] |

Experimental Protocols

The evaluation of the antitumor properties of streptonigrin derivatives involves a range of standardized in-vitro and in-vivo assays.

3.1. In Vitro Assays:

3.1.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the streptonigrin derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3.1.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2][7][10][14]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.

-

Protocol:

-

Treat cells with the streptonigrin derivative for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

-

3.1.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][15][16][17][18]

-

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Protocol:

-

Treat cells with the streptonigrin derivative for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the cells by flow cytometry. The fluorescence intensity of the PI signal is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

-

3.2. In Vivo Assays:

3.2.1. Xenograft Tumor Model

Xenograft models are commonly used to evaluate the in-vivo antitumor efficacy of drug candidates.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

-

Protocol:

-

Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the streptonigrin derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at a specified dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Signaling Pathways and Structure-Activity Relationships

The development of more effective and less toxic streptonigrin derivatives relies on a thorough understanding of their interactions with cellular signaling pathways and the relationship between their chemical structure and biological activity.

4.1. Signaling Pathway Diagrams:

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms by which streptonigrin derivatives interfere with the p53 and β-catenin signaling pathways.

4.2. Structure-Activity Relationships (SAR):

The synthesis and evaluation of numerous streptonigrin derivatives have provided valuable insights into the structural features required for potent antitumor activity.

Key SAR findings include:

-

The quinoline-5,8-dione core is essential for the molecule's redox activity and its ability to generate ROS.

-

The amino group at the C7 position is crucial for antitumor activity.

-

Modifications to the C2-pyridine ring system can significantly impact DNA binding and overall potency.

-

Alterations to the C5'-carboxylic acid group , such as esterification, can modulate the compound's solubility, toxicity, and pharmacokinetic properties.[2]

Conclusion

Streptonigrin and its derivatives represent a promising class of antitumor agents with a unique and potent mechanism of action. While the clinical development of streptonigrin itself has been hampered by its toxicity, ongoing research into the synthesis and evaluation of novel analogs holds the potential to yield new therapeutic candidates with improved safety profiles. A thorough understanding of their structure-activity relationships and their interactions with key cellular signaling pathways is paramount to the successful design and development of the next generation of streptonigrin-based anticancer drugs. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this important area of oncology research.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. kumc.edu [kumc.edu]

- 3. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the phosphorylation of beta-catenin at the GSK-3 priming site Ser45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β-catenin-dependent and mTOR-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bifunctional antitumor compounds: synthesis and characterization of a Au(III)-streptonigrin complex with thiol-modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchtweet.com [researchtweet.com]

- 11. broadpharm.com [broadpharm.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. protocols.io [protocols.io]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Antibacterial Spectrum of Methyl Streptonigrin: A Technical Overview

Despite extensive investigation into the parent compound, streptonigrin (B15502), specific quantitative data on the antibacterial spectrum of its derivative, Methyl streptonigrin, remains largely unavailable in publicly accessible scientific literature. This technical guide synthesizes the existing qualitative information and outlines the general methodologies relevant to determining the antibacterial activity of such compounds.

While research alludes to the antibacterial properties of streptonigrin derivatives, concrete Minimum Inhibitory Concentration (MIC) values for this compound against a diverse panel of bacterial strains are not documented in peer-reviewed publications or technical datasheets. It is generally reported that the methyl ester derivative of streptonigrin exhibits weaker antibacterial activity compared to the parent molecule. However, without specific MIC data, a quantitative comparison is not possible.

Mechanism of Action: Inferences from Streptonigrin

The antibacterial action of this compound is presumed to follow a similar pathway to that of streptonigrin. The core mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, a process that is notably dependent on the presence of iron.

Key Mechanistic Steps:

-

Iron Chelation: Streptonigrin and its analogs possess a chemical structure conducive to chelating intracellular iron.

-

Redox Cycling: Once bound to iron, the molecule undergoes redox cycling, leading to the production of superoxide (B77818) radicals.

-

DNA Damage: These highly reactive radicals induce oxidative damage to bacterial DNA, leading to strand breaks and ultimately, cell death.

This iron-dependent mechanism highlights the intricate interplay between the compound and the bacterium's metabolic state.

Caption: Postulated mechanism of action for this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

To quantitatively assess the antibacterial spectrum of a compound like this compound, standardized experimental protocols are employed. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method: A Standard Protocol

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: The bacterial strains to be tested are cultured overnight on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: A Template for Future Findings

Should quantitative data for this compound become available, it would be presented in a structured format for clarity and comparative analysis.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data N/A | - |

| Enterococcus faecalis | ATCC 29212 | Data N/A | - |

| Escherichia coli | ATCC 25922 | Data N/A | - |

| Pseudomonas aeruginosa | ATCC 27853 | Data N/A | - |

| Klebsiella pneumoniae | ATCC 13883 | Data N/A | - |

Conclusion

While the existing body of scientific literature provides a theoretical framework for the antibacterial activity of this compound, a significant data gap exists concerning its specific antibacterial spectrum. The information presented herein serves as a guide for the anticipated mechanism of action and the standard methodologies that would be employed to generate the much-needed quantitative data. Further research is imperative to fully characterize the antibacterial profile of this streptonigrin derivative and to ascertain its potential as a therapeutic agent. Professionals in drug development are encouraged to pursue studies that would populate the data table and provide a clearer understanding of this compound's efficacy against a broad range of bacterial pathogens.

Methyl Streptonigrin's Interaction with Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between methyl streptonigrin (B15502) and DNA topoisomerase II. While direct quantitative data for the methyl ester derivative is limited in publicly accessible literature, this document extrapolates from the robust data available for its parent compound, streptonigrin, a potent topoisomerase II poison. Streptonigrin functions by stabilizing the covalent topoisomerase II-DNA cleavage complex, an essential intermediate in the enzyme's catalytic cycle. This stabilization leads to an accumulation of double-strand DNA breaks, ultimately triggering apoptotic pathways in targeted cells. This guide summarizes the available quantitative data for streptonigrin, details relevant experimental methodologies, and provides visual representations of the key molecular pathways and experimental workflows.

Introduction to Topoisomerase II and Streptonigrin

DNA topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology.[1] It is indispensable for fundamental cellular processes such as DNA replication, transcription, and chromosome segregation.[2] The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through the break, and then resealing the break.[3] This catalytic cycle is vital for relieving torsional stress and resolving DNA entanglements.[1] Due to their critical role in cell proliferation, topoisomerase II enzymes are a key target for anticancer drugs.[4]

Streptonigrin is an aminoquinone-containing antibiotic isolated from Streptomyces flocculus. It exhibits potent antitumor activity by targeting topoisomerase II. Unlike catalytic inhibitors that block the enzyme's activity, streptonigrin acts as a "topoisomerase II poison." It interferes with the re-ligation step of the enzyme's catalytic cycle, trapping the enzyme in a covalent complex with the cleaved DNA. This leads to the accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic and can induce apoptosis.[1]

While streptonigrin itself has been extensively studied, data on its derivative, methyl streptonigrin (streptonigrin methyl ester), is less abundant. Available information suggests that this compound is weakly active, with its biological effects likely stemming from in vivo hydrolysis back to the parent streptonigrin. This guide will focus on the well-documented interaction of streptonigrin with topoisomerase II, providing a foundational understanding relevant to the study of its derivatives.

Quantitative Analysis of Streptonigrin's Interaction with Topoisomerase II

The following tables summarize the available quantitative data for the interaction of streptonigrin with topoisomerase II. It is important to note that these values are for the parent compound, streptonigrin, and not this compound.

Table 1: In Vitro Inhibition of Topoisomerase II by Streptonigrin

| Compound | Assay Type | Enzyme Source | Substrate | Endpoint | Result | Reference |

| Streptonigrin | DNA Cleavage | Mammalian | pBR322 DNA | DNA Cleavage | Comparable to etoposide (B1684455) at ≤ 10 µM | |

| Streptonigrin | DNA Cleavage | Mammalian | pBR322 DNA | DNA Cleavage | One-third lower than etoposide at ≥ 250 µM |

Table 2: Cellular Activity of Streptonigrin

| Compound | Cell Line | Assay Type | Endpoint | IC50 | Reference |

| Streptonigrin | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Mechanism of Action: Stabilization of the Cleavage Complex

Streptonigrin exerts its cytotoxic effects by poisoning topoisomerase II. The accepted mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This process can be visualized as trapping a key intermediate in the enzyme's catalytic cycle.

Topoisomerase II Catalytic Cycle and Point of Inhibition

The catalytic cycle of topoisomerase II involves several key steps:

-

Non-covalent DNA Binding: The enzyme binds to a segment of DNA (the G-segment).

-

DNA Cleavage and Covalent Complex Formation: The enzyme creates a double-strand break in the G-segment and forms a covalent bond between a tyrosine residue in each enzyme protomer and the 5'-phosphate of the cleaved DNA. This results in a "cleavage complex."

-

Strand Passage: A second DNA segment (the T-segment) is passed through the break in the G-segment.

-

DNA Re-ligation: The broken G-segment is resealed, and the covalent bonds between the enzyme and DNA are broken.

-

Product Release: The T-segment is released, and the enzyme is ready for another catalytic cycle.

Streptonigrin is believed to bind to this cleavage complex, preventing the re-ligation of the G-segment. This leads to an accumulation of the otherwise transient cleavage complexes, which are then converted into permanent DNA double-strand breaks upon cellular processes like replication or transcription.

Figure 1: Topoisomerase II catalytic cycle and the inhibitory action of streptonigrin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like streptonigrin with topoisomerase II.

Topoisomerase II DNA Decatenation Assay